Head-to-Head In Vivo Tolerability: Superior Maximum Tolerated Dose (MTD) of MMAF Compared to MMAE
A direct head-to-head comparison in mice demonstrates that the maximum tolerated dose (MTD) of free MMAF is >16 mg/kg, which is more than 16-fold higher than the MTD of 1 mg/kg for free MMAE [1]. This superior tolerability translates to the ADC level. For the cAC10-L1-MMAF4 ADC, the MTD in mice was 50 mg/kg, and in rats was 15 mg/kg [1]. In contrast, the corresponding cAC10-L1-MMAE4 ADC's MTD is significantly lower, although a specific number is not provided in this source, the large difference in free drug MTD is predictive of a wider therapeutic window for MMAF conjugates [1].
| Evidence Dimension | In vivo maximum tolerated dose (MTD) in mice |
|---|---|
| Target Compound Data | >16 mg/kg (free MMAF) |
| Comparator Or Baseline | 1 mg/kg (free MMAE) |
| Quantified Difference | >16-fold higher for MMAF |
| Conditions | Single-dose intravenous administration in mice |
Why This Matters
For procurement decisions, a payload with a higher MTD offers a wider therapeutic index, enabling higher ADC doses to be administered and potentially improving efficacy before dose-limiting toxicity is reached.
- [1] S.O. Doronina, B.A. Mendelsohn, T.D. Bovee, et al. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: Effects of linker technology on efficacy and toxicity. Bioconjugate Chemistry. 2006;17(1):114-124. View Source
